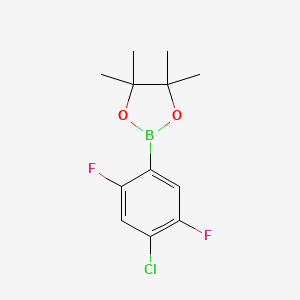
2-(4-氯-2,5-二氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro and fluoro substituents on the phenyl ring suggests that this compound could have interesting reactivity or biological activity, but specific details are not available .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring substituted with chloro and fluoro groups, attached to a boronic ester moiety. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions. They can also undergo oxidation to form boronic acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are typically stable and can be stored for long periods of time. They are also typically soluble in common organic solvents .
科学研究应用
合成和材料应用
- 合成了一系列新型的 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物,显示出合成硼封端聚烯的潜力。这些含硼聚烯体系在液晶显示 (LCD) 技术的新材料中具有潜在应用。正在进行的生物测试表明对神经退行性疾病具有可能的治疗应用 (Das 等人,2015 年)。
聚合过程
- 研究了 2-(4-己基-5-碘-2-噻吩基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷的催化剂转移铃木-宫浦偶联聚合,用于精确合成分子量分布窄且头尾高规整性的聚(3-己基噻吩)(P3HT)。该方法对于合成聚芴和 P3HT 的定义明确的嵌段共聚物具有重要意义 (Yokozawa 等人,2011 年)。
硼化学和药物合成
- 描述了邻位修饰的巯基和哌嗪基甲基苯硼酸衍生物的合成。对这些化合物进行了抑制丝氨酸蛋白酶(包括凝血酶)的抑制活性评估,有助于理解硼化学在药物合成中的作用 (Spencer 等人,2002 年)。
连续流合成
- 使用连续流和蒸馏工艺开发了一种用于制备 4,4,5,5-四甲基-2-(3-三甲基甲硅烷基-2-丙炔基)-1,3,2-二氧杂硼环丁烷的可扩展工艺。这种方法解决了与分批工艺中的硼烷“酸根”平衡和质子分解相关的问题,展示了连续流方法在化学合成中的重要性 (Fandrick 等人,2012 年)。
脂肪生成抑制剂
- 合成了新型的 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2 二氧杂硼环丁烷衍生物,包括 BF102 和 BF175,并显示出通过抑制哺乳动物肝细胞中脂肪生成基因表达来抑制脂肪生成的活性。这些发现表明在降脂药物中具有潜在的应用 (Das 等人,2011 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERJYBDUGRDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

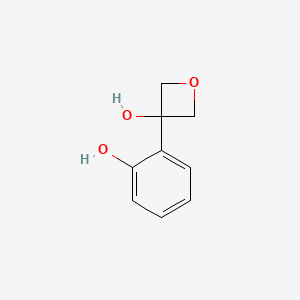
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
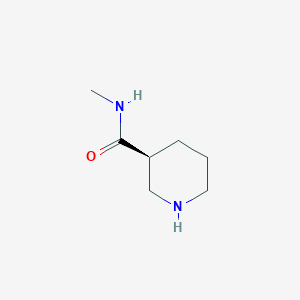
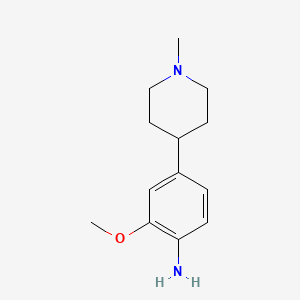
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)
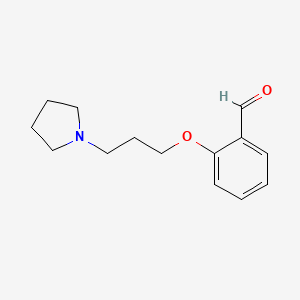
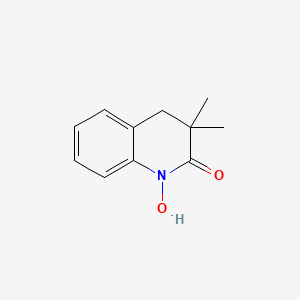

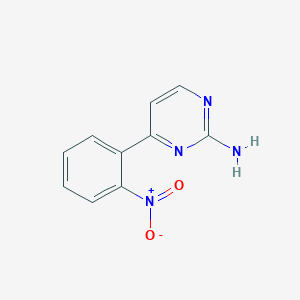


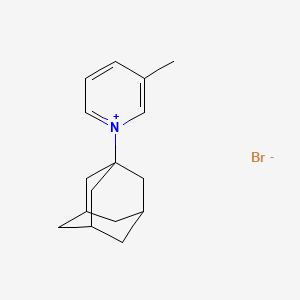
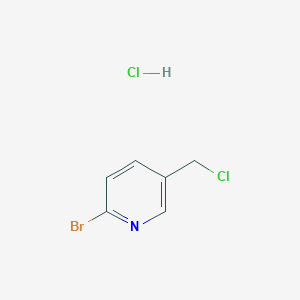
![4-methyl[1,4]diazepino[3,2,1-hi]indazol-2(1H)-one](/img/structure/B3082489.png)